molecular formula C8H11NO B143152 (S)-1-(pyridin-3-yl)propan-1-ol CAS No. 127633-95-8

(S)-1-(pyridin-3-yl)propan-1-ol

Cat. No. B143152
CAS RN: 127633-95-8
M. Wt: 137.18 g/mol
InChI Key: FIGGGNADMGYZFG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(pyridin-3-yl)propan-1-ol, also known as 3-pyridyl-1-propanol, is a chiral alcohol with a pyridine ring attached to a propanol chain. It has been widely studied for its potential use in pharmaceuticals, as it exhibits a range of biological activities. In

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the modulation of signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurological disorders. It also exhibits antiproliferative and proapoptotic effects in cancer cells, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of (S)-1-(pyridin-3-yl)propan-1-ol is its high degree of enantiomeric purity, which makes it suitable for use in pharmaceuticals. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of (S)-1-(pyridin-3-yl)propan-1-ol. One area of research is the development of novel synthetic methods for the production of this compound with improved yield and purity. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
In conclusion, this compound is a chiral alcohol with a range of potential applications in pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective treatments for various diseases.

Synthesis Methods

(S)-1-(pyridin-3-yl)propan-1-ol can be synthesized through various methods. One of the most common methods is the asymmetric reduction of pyridine-3-carboxylic acid with sodium borohydride in the presence of a chiral ligand. Another method involves the reduction of 3-pyridyl ketone with a chiral reducing agent. The resulting product is a chiral alcohol with a high degree of enantiomeric purity.

Scientific Research Applications

(S)-1-(pyridin-3-yl)propan-1-ol has been studied for its potential use in pharmaceuticals, particularly in the treatment of cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(1S)-1-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGGGNADMGYZFG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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